beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt
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Overview
Description
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt: is a chemical compound with the molecular formula C6H11Na3O12P2. It is a trisodium salt of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), commonly used in biochemical research and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt typically involves the phosphorylation of fructose. The process includes the reaction of fructose with phosphoric acid in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: : The major products formed from these reactions include different phosphorylated sugars and their derivatives, which are useful in various biochemical pathways .
Scientific Research Applications
Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt has numerous scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds.
Biology: It plays a role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and enzyme functions.
Mechanism of Action
The mechanism of action of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as phosphofructokinase and aldolase, facilitating the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate in glycolysis. This compound is crucial for energy production and regulation in cells .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Fructofuranose, 2,6-bis(dihydrogen phosphate), sodium salt: Similar in structure but differs in the position of the phosphate groups.
D-Glucose, 1,6-bis(dihydrogen phosphate), trisodium salt: Another phosphorylated sugar with different biochemical roles.
Uniqueness: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt is unique due to its specific role in glycolysis and its ability to act as a key regulatory molecule in metabolic pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
94333-58-1 |
---|---|
Molecular Formula |
C6H11Na3O12P2 |
Molecular Weight |
406.06 g/mol |
IUPAC Name |
trisodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q-3;3*+1/t3-,4-,5+,6-;;;/m1.../s1 |
InChI Key |
WALHTMFLIQMWIB-HTKRKRNRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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